4,4'-Dihydroxyazobenzène

Vue d'ensemble

Description

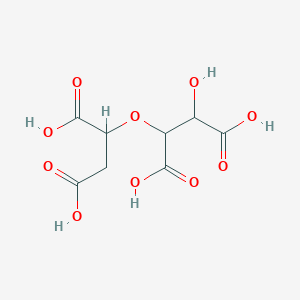

4,4'-Dihydroxyazobenzene is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields. This compound is known for its ability to form stable crystals and undergo specific chemical reactions due to its molecular structure.

Synthesis Analysis

The synthesis of 4,4'-Dihydroxyazobenzene involves slow evaporation solution growth techniques, leading to the formation of single crystals. This method has been proven to be effective for obtaining crystals with precise dimensions, which are essential for detailed structural and property analyses (Babu et al., 2003).

Molecular Structure Analysis

The molecular structure of 4,4'-Dihydroxyazobenzene has been characterized using powder and single crystal X-ray diffraction analyses. These studies reveal the compound's precise atomic arrangement, which is crucial for understanding its chemical behavior and reactivity (Babu et al., 2003).

Chemical Reactions and Properties

4,4'-Dihydroxyazobenzene participates in various chemical reactions, including azo coupling reactions. These reactions are significant for the synthesis of azobenzene derivatives, which have extensive applications in scientific research and industrial processes (Xiong Xiang-yong, 2012).

Physical Properties Analysis

The physical properties of 4,4'-Dihydroxyazobenzene, including its thermal, optical, and mechanical characteristics, have been studied in detail. These properties are influenced by the compound's molecular structure and are important for its application in materials science (Babu et al., 2003).

Applications De Recherche Scientifique

Agent antimicrobien et anti-biofilm

Le 4,4'-Dihydroxyazobenzène (DHAB) a été testé pour son potentiel en tant qu'agent antimicrobien contre deux agents pathogènes pertinents pour l'homme et les animaux, à savoir Staphylococcus aureus et Staphylococcus pseudintermedius . Les valeurs de concentration minimale inhibitrice (CMI) étaient respectivement de 64 et 32 mg/L . Le DHAB a provoqué des dommages membranaires comme le révèle l'augmentation des substances réactives à l'acide thiobarbiturique (TBARS) telles que le malondialdéhyde .

Glycosylation de DHAB

La glycosylation du this compound (DHAB) est une étape cruciale, donnant souvent des résultats hétérogènes car le DHAB est un accepteur de glycosyle difficile . La présente étude nous a permis d'identifier des donneurs de glycosyle appropriés et des conditions réactionnelles correspondant au DHAB, offrant les produits bis-glycosylés avec des rendements corrects et un bon stéréocontrôle .

Glycoconjugués photoréactifs

Les glycoconjugués photoréactifs basés sur le photoswitch azobenzène sont des molécules précieuses qui peuvent être utilisées comme outils pour l'investigation des interactions glucides-protéines ou comme précurseurs d'architectures moléculaires à forme commutable .

Commutateurs moléculaires photosensibles

Les dérivés de l'azobenzène ont suscité un grand intérêt en tant que commutateurs moléculaires photosensibles . Cela est dû au fait que la double liaison NN de l'azobenzène donne naissance à deux formes isomères, un isomère trans (E) et un isomère cis (Z), qui peuvent être interconvertissibles de manière réversible par la lumière de différentes longueurs d'onde .

Monomère pour la préparation de résines

Le composé étudié appartient à la classe des époxydes et pourrait être utilisé comme monomère pour la préparation des résines . Ce processus est effectué sous chauffage <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.

Mécanisme D'action

Target of Action

4,4’-Dihydroxyazobenzene (DHAB) has been found to exhibit antimicrobial activity against certain bacterial strains, specifically Staphylococcus aureus and Staphylococcus pseudintermedius . These bacteria are the primary targets of DHAB. Staphylococci are a group of bacteria that can cause a multitude of diseases and are known for their resistance to antibiotics.

Mode of Action

Studies suggest that dhab causesmembrane damage in staphylococci . This damage is indicated by the increase in thiobarbituric acid reactive substances (TBARS) such as malondialdehyde . The disruption of the bacterial cell membrane can lead to cell death, thereby inhibiting the growth of the bacteria.

Biochemical Pathways

DHAB appears to induce an oxidative burst within the bacterial cells . This is suggested by the differential induction of the enzymes peroxidases and superoxide dismutase in S. aureus and S. pseudintermedius . These enzymes play a crucial role in ROS-scavenging, which is a defense mechanism of the bacteria against oxidative stress. The oxidative burst induced by DHAB can overwhelm this defense mechanism, leading to cell death.

Result of Action

The antimicrobial action of DHAB results in the inhibition of growth of the targeted bacteria. The minimum inhibitory concentration (MIC) values for S. aureus and S. pseudintermedius were found to be 64 and 32 mg/L respectively . In addition, the minimum bactericidal concentrations (MCB) were 256 and 64 mg/L . These results indicate the potential of DHAB as an antimicrobial agent.

Action Environment

Like other azobenzene derivatives, the isomeric state of dhab (trans or cis) can be influenced by light of different wavelengths

Safety and Hazards

4,4’-Dihydroxyazobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and avoid dust formation .

Propriétés

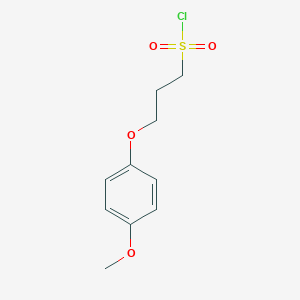

IUPAC Name |

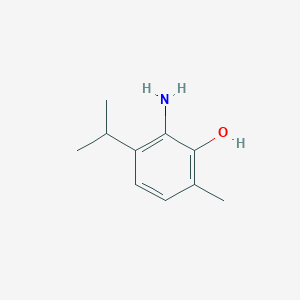

4-[(4-hydroxyphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKODVHZBYIBMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2050-16-0, 51437-66-2 | |

| Record name | 4,4'-Azobis(phenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDROXYAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YLC7I7DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DHAB inhibits ADPR-cyclase activity, thereby reducing the production of cyclic ADP-ribose (cADPR), a Ca2+-mobilizing second messenger. This inhibition disrupts downstream signaling pathways involved in cell proliferation and protein synthesis, such as Akt phosphorylation and nuclear factor of activated T cell (NFAT) translocation. [, ]

A: In murine mesangial cells, DHAB blocks the sustained Ca2+ influx triggered by angiotensin II, which is mediated by L-type Ca2+ channels and regulated by cADPR. By inhibiting cADPR production, DHAB effectively disrupts downstream signaling events, including Akt phosphorylation, NFAT nuclear translocation, and ultimately, cell proliferation and protein synthesis. []

A: The molecular formula of 4,4'-Dihydroxyazobenzene is C12H10N2O2, and its molecular weight is 214.22 g/mol. []

A: Yes, DHAB has been characterized using various spectroscopic techniques. For instance, its synthesis has been confirmed by Fourier-transform infrared spectroscopy (FT-IR) and elemental analysis. [] Furthermore, 1H NMR analysis has been used to characterize DHAB-containing polymers and copolymers. [, , , ]

A: Yes, DHAB is frequently used as a monomer in the synthesis of liquid crystalline polymers, often combined with other bisphenols and spacers like 3,3-bis(chloromethyl)oxetane or various alkyl chains. [, , , , , , , , , , ]

A: Yes, molecular dynamics simulations have been employed to understand the conformational behavior and inter-chain interactions of DHAB-based polyethers. [, ] These simulations provide insights into the relationship between polymer structure and liquid crystalline behavior.

A: While the provided research doesn't delve into specific structural modifications of DHAB and their impact on ADPR-cyclase inhibition, it highlights the importance of the hydroxyl groups for its activity. [] Further research is needed to establish a comprehensive SAR profile for DHAB and its derivatives.

ANone: The research primarily focuses on DHAB's incorporation into polymers, and information about its stability in various conditions and formulations is limited. Further investigations are needed to determine its stability profile and explore suitable formulation strategies for specific applications.

A: While the provided research doesn't offer a historical overview, it showcases the evolution of DHAB research, transitioning from its initial use in dye chemistry [] towards applications in liquid crystal polymers and as a potential therapeutic agent. This highlights the versatility of DHAB and its potential in diverse scientific disciplines.

A: Absolutely. The research demonstrates the interdisciplinary nature of DHAB research. Its use in developing liquid crystalline polymers with specific properties [, , , , , , , , , , ] bridges chemistry and material science. Furthermore, exploring its biological activity as an ADPR-cyclase inhibitor [, ] opens avenues for collaborations between chemists, biologists, and pharmacologists, potentially leading to novel therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)